![molecular formula C8H15Cl2N3O2 B2364493 (2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride CAS No. 2375250-97-6](/img/structure/B2364493.png)
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride
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Overview
Description
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride, also known as MPB, is a compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. MPB is a synthetic amino acid that has been shown to have a unique mechanism of action and biochemical effects that make it a promising candidate for further study.
Scientific Research Applications
Molecular Docking and Structural Studies
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid; dihydrochloride and its derivatives have been investigated for their potential in molecular docking, which is crucial for understanding drug interactions at the molecular level. Studies have shown that derivatives of butanoic acid, like 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (6DAMB) and 4-[(2, 5– dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid (5DAMB), display properties indicating good biological activities and potential as nonlinear optical materials due to their vibrational, structural, electronic, and optical properties (Vanasundari et al., 2018).
IR and H1NMR Spectra Analysis
The IR and H1NMR spectra of substances like 4-amino-3-(3-pyridyl)-butanoic acid dihydrochloride have been studied for the identification and structural analysis of new biologically active substances. These methods are recommended for pharmaceutical analysis in structure determination and substance identification (Владимир Георгиевич Беликов et al., 2015).
Synthesis and Characterization of Derivatives
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid; dihydrochloride has been used in the synthesis and characterization of various derivatives. For instance, chiral and achiral 2-(aminophenyl)-2-oxazolines and related compounds have been synthesized, highlighting the compound's versatility in creating diverse chemical entities (Button & Gossage, 2003).
Application in Synthesis of Other Compounds
This compound is also instrumental in the synthesis of other important compounds. For example, Glufosinate, 2-amino-4-[(hydroxy)methylphosphinyl]butanoic acid, was synthesized from a related compound via hydroformylation–amidocarbonylation (Sakakura et al., 1991).
Development of Pharmaceutical Agents
The compound has been involved in the development of pharmaceutical agents like PPARgamma agonists, indicating its role in creating biologically active molecules with potential therapeutic applications (Collins et al., 1998).
Mechanism of Action
- One study investigated the role of toll-like receptor 4 (TLR4) in non-small cell lung carcinoma (NSCLC) . TLR4 is involved in cell proliferation, migration, and apoptosis regulation.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
(2S)-2-amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(4-10-11)2-3-7(9)8(12)13;;/h4-5,7H,2-3,9H2,1H3,(H,12,13);2*1H/t7-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJTUWPHKMIKJS-KLXURFKVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CC[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid;dihydrochloride |
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